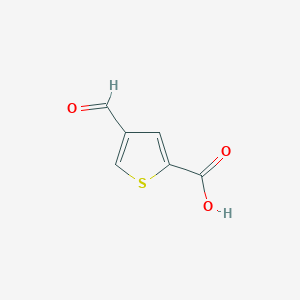

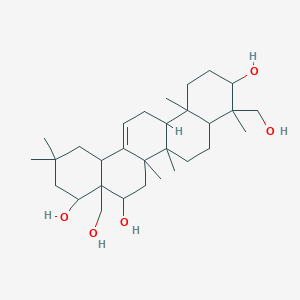

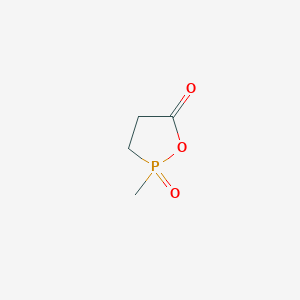

![molecular formula C10H10N2O B088544 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 14678-81-0](/img/structure/B88544.png)

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone

Übersicht

Beschreibung

“1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Benzimidazole and its derivatives, including 1-ACETYL-2-METHYLBENZIMIDAZOLE, have shown a wide range of therapeutic applications . They have been used in the treatment of various conditions such as diabetes, viruses, and parasitic diseases .

Anticancer Applications

Benzimidazole compounds have been developed for cancer therapy . They have shown promising results in inhibiting the growth of cancer cells and are being researched for their potential use in cancer treatments .

Antimicrobial Applications

These compounds have demonstrated antimicrobial properties . They can inhibit the growth of bacteria and other microorganisms, making them useful in the treatment of various infectious diseases .

Antiparasitic Applications

Benzimidazole derivatives have been used as antiparasitic agents . They can inhibit the growth and reproduction of parasites, which can be beneficial in the treatment of parasitic infections .

Analgesic Applications

Some benzimidazole derivatives have shown analgesic (pain-relieving) properties . They can be used to manage pain in various medical conditions .

Antiviral Applications

Benzimidazole compounds have demonstrated antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the treatment of viral infections .

Antihistamine Applications

Benzimidazole derivatives have been used as antihistamines . They can inhibit the action of histamine, a compound that plays a key role in allergic reactions .

Applications in Neurology, Endocrinology, and Ophthalmology

Benzimidazole derivatives have been used in various fields such as neurology, endocrinology, and ophthalmology . They have shown potential in treating a variety of conditions in these fields .

Wirkmechanismus

Target of Action

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as 1-Acetyl-2-methylbenzimidazole, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives, in general, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biological activities

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be performed under various conditions, including solvent-free conditions , which may have implications for the compound’s stability under different environmental conditions.

Eigenschaften

IUPAC Name |

1-(2-methylbenzimidazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDLSSUMWIKXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400836 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone | |

CAS RN |

14678-81-0 | |

| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-acetyl-2-methylbenzimidazole synthesized through a rearrangement reaction?

A1: The paper by Heinicke et al. [] describes a novel synthesis of 1-acetyl-2-methylbenzimidazole. Initially, N,N'-diacyl-o-phenylenediamines react with dibromotriphenylphosphorane in the presence of triethylamine. This reaction forms a 3,1,5-benzoxadiazepine intermediate. Interestingly, when the reaction is carried out without an acid acceptor like triethylamine, the 3,1,5-benzoxadiazepine undergoes a rearrangement. This rearrangement, facilitated by the presence of hydrogen bromide (HBr), leads to the formation of 1-acetyl-2-methylbenzimidazole.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

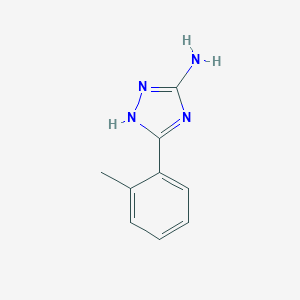

![Silane, trimethyl[(4-nitrophenyl)methoxy]-](/img/structure/B88465.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)